molecular formula C19H17IN2O4S B6018492 ethyl {[6-iodo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate

ethyl {[6-iodo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate

Cat. No. B6018492
M. Wt: 496.3 g/mol
InChI Key: MUNOJJYNAVMKPK-UHFFFAOYSA-N
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Description

Ethyl {[6-iodo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of Ethyl {[6-iodo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of various cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to possess significant antimicrobial and antifungal activities by inhibiting the growth and replication of various microorganisms. Furthermore, it has been found to possess potent anti-inflammatory and antioxidant properties by inhibiting the production of various pro-inflammatory cytokines and reactive oxygen species.

Advantages and Limitations for Lab Experiments

Ethyl {[6-iodo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate has several advantages and limitations for lab experiments. One of the major advantages is its potent pharmacological effects, which make it an ideal candidate for the development of new drugs for various diseases. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the major limitations is its potential toxicity, which can limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of Ethyl {[6-iodo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate. One of the major directions is the development of new drugs based on its pharmacological effects. Additionally, further studies are needed to elucidate its mechanism of action and to identify its potential targets. Furthermore, its potential toxicity needs to be further studied to determine its safety for use in humans. Finally, the study of its potential applications in other fields such as agriculture and environmental science needs to be explored.

Synthesis Methods

Ethyl {[6-iodo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate can be synthesized using a multistep process involving the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-methoxychalcone. This intermediate is then reacted with 2-aminobenzoic acid in the presence of acetic anhydride and sulfuric acid to form 2-(4-methoxyphenyl)-3-phenylquinazolin-4(3H)-one. The final step involves the reaction of this intermediate with iodine and thioacetic acid in the presence of ethanol to form this compound.

Scientific Research Applications

Ethyl {[6-iodo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant anticancer, antimicrobial, and antifungal activities. Additionally, it has been shown to possess potent anti-inflammatory and antioxidant properties.

properties

IUPAC Name

ethyl 2-[6-iodo-3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2O4S/c1-3-26-17(23)11-27-19-21-16-9-4-12(20)10-15(16)18(24)22(19)13-5-7-14(25-2)8-6-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNOJJYNAVMKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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